4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene
Overview
Description
4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3F4NS. It is known for its unique structural features, including a fluorine atom, an isothiocyanate group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative. The general reaction scheme is as follows:
4-Fluoro-2-(trifluoromethyl)aniline+Thiophosgene→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea and related compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures, with solvents such as dichloromethane or acetonitrile.
Major Products Formed
Thiourea Derivatives: These are the primary products formed from nucleophilic substitution reactions.
Addition Products: Various addition products can be formed depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene involves its interaction with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds. This interaction can inhibit the activity of enzymes or modify the function of proteins, making it useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBNSGYHVJXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653435 | |
Record name | 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-41-0 | |
Record name | 4-Fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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